An In-depth Technical Guide to 1H,1H,7H-Dodecafluoro-1-heptanol
An In-depth Technical Guide to 1H,1H,7H-Dodecafluoro-1-heptanol
This technical guide provides a comprehensive overview of the chemical and physical properties, applications, experimental protocols, and toxicological profile of 1H,1H,7H-Dodecafluoro-1-heptanol. The information is intended for researchers, scientists, and professionals in drug development and material science who are interested in the characteristics and applications of this fluorinated alcohol.
Overview and Chemical Identity
1H,1H,7H-Dodecafluoro-1-heptanol is a fluorotelomer alcohol (FTOH), a class of organofluorine compounds characterized by a perfluorinated carbon chain linked to a hydrocarbon segment bearing a hydroxyl group.[1][2] Its unique molecular structure, combining a hydrophobic and oleophobic fluorinated tail with a hydrophilic alcohol head, imparts valuable physicochemical properties such as high thermal stability, chemical resistance, and low surface tension.[3][4] These characteristics make it a versatile compound in various industrial and research applications, from specialty coatings to the synthesis of advanced materials.[3][5]
Table 1: Chemical Identifiers for 1H,1H,7H-Dodecafluoro-1-heptanol
| Identifier | Value | Reference |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol | [1] |
| CAS Number | 335-99-9 | [1][3][6] |
| Molecular Formula | C₇H₄F₁₂O | [1][3][6] |
| Molecular Weight | 332.09 g/mol | [1][3] |
| InChI Key | BYKNGMLDSIEFFG-UHFFFAOYSA-N | [2][6] |
| Synonyms | 1,1,7-Trihydroperfluoroheptanol, 1H,1H,7H-Perfluoroheptanol | [1][3][7] |
Physicochemical Properties
The distinct properties of 1H,1H,7H-Dodecafluoro-1-heptanol are quantified in the table below. Its low refractive index is characteristic of many fluorinated compounds. The high density compared to water and a boiling point of 170°C reflect the influence of the twelve fluorine atoms on its physical behavior.
Table 2: Physical and Chemical Properties of 1H,1H,7H-Dodecafluoro-1-heptanol
| Property | Value | Reference |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 169°C to 170°C | [2][3] |
| Melting Point | -20°C | [2][3] |
| Density | 1.75 - 1.762 g/cm³ | [2][3] |
| Refractive Index (n20/D) | 1.318 - 1.32 | [2][3] |
| Flash Point | None | [2] |
Applications
The unique combination of a highly fluorinated, chemically inert segment and a reactive alcohol functional group makes this compound a valuable intermediate and functional material.
-
Fluorinated Surfactants and Coatings: Its ability to dramatically lower surface tension makes it a key ingredient in fluorinated surfactants.[3][4] These are used in specialty coatings and sealants to provide excellent water and oil repellency, ideal for protecting textiles, electronics, and automotive components.[3][5]
-
Polymer Synthesis: It serves as a monomer or intermediate in the synthesis of fluorinated polymers. These polymers possess enhanced durability, thermal stability, and chemical resistance, which are critical for high-performance applications.[3]
-
Electronics: In the electronics industry, it is used in the production of high-performance materials that require stability and resistance to harsh solvents, contributing to the longevity of components.[3][5]
-
Pharmaceutical and Biomedical Research: The compound is explored for its potential in drug formulation to enhance the solubility and bioavailability of active pharmaceutical ingredients.[5] Its amphiphilic nature allows it to form self-assembling structures like micelles, which can be investigated for drug delivery systems.[7]
Experimental Protocols: Synthesis of a Fluorinated Ester
While protocols for the synthesis of 1H,1H,7H-Dodecafluoro-1-heptanol are proprietary, its use as a reactant is well-documented. The following protocols detail the synthesis of 1H,1H,7H-dodecafluoroheptyl pentafluorobenzoate, using the alcohol as a starting material, as described in published research.[8]
Approach I: Acid-Catalyzed Esterification
-
A mixture of pentafluorobenzoic acid (25 mmol), 1H,1H,7H-dodecafluoro-1-heptanol (25 mmol), and concentrated sulfuric acid (1.25 mmol) in toluene (50 mL) is prepared.
-
The mixture is refluxed for 12 hours with a Dean-Stark apparatus to remove water.
-
After cooling, the reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate (Na₂SO₄).
-
The solvent is removed via rotary evaporation, and the resulting residue is purified.[8]
Approach II: Acyl Chloride Intermediate
-
Pentafluorobenzoic acid (25 mmol) is treated with thionyl chloride (37.5 mmol) and a few drops of DMF. The mixture is heated at 90°C for 4 hours.
-
After cooling, excess thionyl chloride is removed by rotary evaporation to yield the intermediate, pentafluorobenzoyl chloride.
-
A solution of 1H,1H,7H-dodecafluoro-1-heptanol (25 mmol) in dichloromethane (10 mL) and triethylamine (30 mmol) is added to the residue at 0°C.
-
The reaction mixture is stirred at room temperature for 2 hours and then quenched with water.
-
The product is extracted, the organic layer is dried, and the solvent is evaporated for purification.[8]
Approach III: Steglich-Type Esterification
-
To a solution of pentafluorobenzoic acid (25 mmol), 1H,1H,7H-dodecafluoro-1-heptanol (25 mmol), and 4-dimethylaminopyridine (DMAP, 2.5 mmol) in dichloromethane (50 mL), a solution of N,N'-dicyclohexylcarbodiimide (DCC, 27.5 mmol) in dichloromethane (20 mL) is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The mixture is then refluxed in dichloromethane for 12 hours.
-
After the reaction, the precipitated dicyclohexylurea is filtered off.
-
The filtrate is processed via standard aqueous workup, drying, and solvent evaporation to yield the crude product for purification.[8]
Toxicology and Biological Effects
There is limited toxicological data available for 1H,1H,7H-Dodecafluoro-1-heptanol specifically. However, data from closely related fluorotelomer alcohols (FTOHs), such as 6:2 FTOH, can be used to infer its likely hazard profile.
General Toxicity
FTOHs are known to cause various harmful effects in animal studies, including hepatotoxicity, neurotoxicity, and endocrine-disrupting activity.[1][3] For the related 6:2 FTOH, the acute oral toxicity in rats is considered slight.[6][9] It is not reported to be a skin or eye irritant in rabbits, nor a dermal sensitizer in mice.[6][9]
Table 3: Toxicological Data for 6:2 Fluorotelomer Alcohol
| Endpoint | Value | Species | Reference |
| Acute Oral LD₅₀ | 1,750 mg/kg | Rat | [6][9] |
| Acute Dermal LD₅₀ | > 5,000 mg/kg | Rat | [6][9] |
| 90-Day Oral NOAEL * | 5 mg/kg/day | Rat | [6][9] |
| No-Observed-Adverse-Effect Level, based on hematology and liver effects. |
Metabolism and Mechanism of Action
The toxicity of FTOHs is closely linked to their metabolism.[1][3] In vivo, FTOHs are metabolized by cytochrome P450 enzymes (CYP450), leading to the formation of various metabolites.[1][3] This metabolic process can induce oxidative stress through the generation of reactive oxygen species (ROS), which is believed to be a key mechanism underlying the observed toxic effects.[1][3] Furthermore, FTOHs are recognized as precursors to persistent perfluorinated carboxylic acids (PFCAs), and studies have shown that the intermediate degradation products can be significantly more toxic than the PFCAs themselves.[2]
Safety and Handling
Appropriate safety precautions must be observed when handling 1H,1H,7H-Dodecafluoro-1-heptanol. It is classified as an irritant.[1]
Table 4: GHS Hazard and Precautionary Statements
| Code | Statement | Reference |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H335 | May cause respiratory irritation | [1] |
| P261 | Avoid breathing vapors/mist | [10] |
| P280 | Wear protective gloves/eye protection/face protection | [10] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [10] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |
-
Engineering Controls: Use only outdoors or in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.
-
Handling and Storage: Avoid contact with skin, eyes, and clothing. Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
-
First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[10][11] If inhaled, move the person to fresh air.[10][11] Do not induce vomiting if ingested.[10][11]
References
- 1. Fluorotelomer Alcohols' Toxicology Correlates with Oxidative Stress and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorotelomer Alcohols' Toxicology Correlates with Oxidative Stress and Metabolism. | Semantic Scholar [semanticscholar.org]
- 4. 1H,1H,7H-DODECAFLUORO-1-HEPTANOL | 335-99-9 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Toxicological evaluation of 6:2 fluorotelomer alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy 1H,1H,7H-Dodecafluoro-1-heptanol | 335-99-9 [smolecule.com]
- 8. 1H,1H,7H-Dodecafluoro-1-heptanol 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. nbinno.com [nbinno.com]
- 11. 1H,1H,7H-Dodecafluoro-1-heptanol [webbook.nist.gov]
